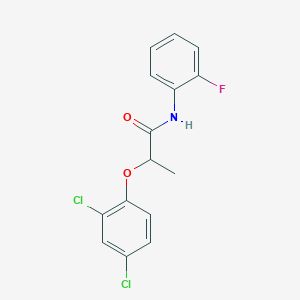
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide, also known as DFP-1080, is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. This compound has been the focus of extensive research due to its potential therapeutic applications in the treatment of chronic pain.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide selectively targets Nav1.7, a voltage-gated sodium channel that is highly expressed in sensory neurons. By blocking the activity of Nav1.7, this compound reduces the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
In animal models, this compound has been shown to reduce pain sensitivity without affecting normal physiological functions such as motor coordination and heart rate. This suggests that this compound has a high degree of selectivity for Nav1.7, and does not interfere with other sodium channels that are important for normal physiological functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide in lab experiments is its selectivity for Nav1.7. This allows researchers to specifically target this channel without affecting other sodium channels. However, this compound is a relatively new compound and its long-term safety profile is not yet fully understood. Additionally, the high potency of this compound may make it difficult to accurately dose in animal models.
Orientations Futures
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has shown promise as a potential therapeutic agent for chronic pain management. Future research could focus on optimizing the dosing and administration of this compound, as well as investigating its safety profile in humans. Additionally, this compound could be further explored for its potential use in treating other disorders such as epilepsy and irritable bowel syndrome.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenol with 2-fluorobenzylamine, followed by acylation with propanoyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide has been extensively studied for its potential use as a therapeutic agent for chronic pain management. Nav1.7 is a key player in the transmission of pain signals, and its inhibition by this compound has shown promise in reducing pain in animal models. Additionally, this compound has been investigated for its potential use in treating other disorders such as epilepsy and irritable bowel syndrome.
Propriétés
Formule moléculaire |
C15H12Cl2FNO2 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-14-7-6-10(16)8-11(14)17)15(20)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,20) |
Clé InChI |
BBQCWDXAKGMOAI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1F)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)